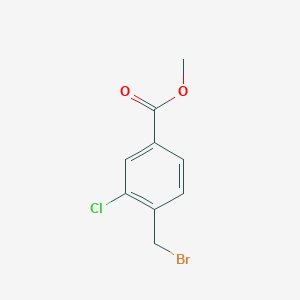

Methyl 4-(bromomethyl)-3-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(bromomethyl)-3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZCVWDSGCVDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621748 | |

| Record name | Methyl 4-(bromomethyl)-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74733-30-5 | |

| Record name | Benzoic acid, 4-(bromomethyl)-3-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74733-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(bromomethyl)-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-(bromomethyl)-3-chlorobenzoate: A Technical Guide for the Advanced Synthesis of Bioactive Molecules

CAS Number: 74733-30-5[1][2] Molecular Formula: C₉H₈BrClO₂ Molecular Weight: 263.52 g/mol [2]

Introduction: Strategic Importance in Medicinal Chemistry

Methyl 4-(bromomethyl)-3-chlorobenzoate is a highly functionalized aromatic building block of significant strategic value to researchers in drug discovery and process chemistry. Its utility is defined by the precisely arranged substituents on the benzene ring: a methyl ester, a chlorine atom, and, most critically, a reactive bromomethyl group. This configuration makes it an exceptional electrophilic intermediate for introducing a substituted benzyl moiety into complex molecular architectures.

While broadly applicable in organic synthesis, this guide will focus on its pivotal role in the construction of diarylmethane pharmacophores, a core structural motif in many modern therapeutics. Specifically, we will explore its application as a key intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a blockbuster class of drugs for the management of type 2 diabetes. This guide provides an in-depth look at its synthesis, reactivity, and practical application, grounded in the principles of mechanistic organic chemistry and process development.

Physicochemical Properties and Characterization

Ensuring the identity and purity of this compound is paramount before its use in multi-step syntheses. The compound is typically a white to off-white solid. Below is a summary of its key physical properties and the analytical techniques required for its definitive characterization.

| Property | Value / Description | Source |

| CAS Number | 74733-30-5 | [1][2] |

| Molecular Formula | C₉H₈BrClO₂ | [2] |

| Molecular Weight | 263.52 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 65 °C | [3] |

| Storage | Inert atmosphere, 2-8°C | [1] |

| SMILES | COC(=O)C1=CC(=C(C=C1)CBr)Cl | N/A |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the presence and integration of aromatic protons, the key benzylic methylene protons (-CH₂Br), and the methyl ester protons (-OCH₃). ¹³C NMR will show the distinct carbon signals for the carbonyl, aromatic, methylene, and methyl groups.

-

Mass Spectrometry (MS) : MS confirms the molecular weight. A crucial diagnostic feature is the isotopic pattern resulting from the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which gives a characteristic and easily identifiable cluster of peaks.

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands, most notably a strong C=O stretch from the ester group (typically ~1720 cm⁻¹), as well as signals corresponding to aromatic C-H and C-C bonds, and the C-Br and C-Cl stretches.

Caption: Structure of this compound.

Synthesis Protocol: Selective Benzylic Bromination

The most efficient and widely adopted method for preparing this compound is through the selective free-radical bromination of the benzylic methyl group of its precursor, Methyl 3-chloro-4-methylbenzoate.

Rationale of Experimental Design

The choice of reagents for this transformation is dictated by the need for high regioselectivity. Direct bromination with elemental bromine (Br₂) can lead to unwanted aromatic ring bromination.

-

N-Bromosuccinimide (NBS) : NBS is the premier reagent for selective benzylic bromination. It provides a low, constant concentration of bromine in the reaction mixture, which favors the free-radical pathway over electrophilic aromatic substitution.

-

Radical Initiator (AIBN) : Azobisisobutyronitrile (AIBN) is a common choice for a radical initiator. Upon gentle heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which initiate the chain reaction.

-

Solvent : An inert, non-polar solvent like carbon tetrachloride (historically) or, more preferably due to safety concerns, chlorobenzene or ethyl acetate is used to dissolve the reactants without interfering in the radical mechanism.[4]

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 3-chloro-4-methylbenzoate (1.0 eq) and chlorobenzene (5-10 volumes).

-

Reagent Addition: Add N-bromosuccinimide (1.05 - 1.1 eq) and AIBN (0.02 - 0.05 eq) to the mixture.

-

Reaction: Heat the reaction mixture to approximately 80 °C. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is washed with water and brine to remove any remaining water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Isolation: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound as a crystalline solid.

Core Reactivity and Application in Drug Discovery

The synthetic power of this compound lies in the reactivity of the C-Br bond. The benzylic carbon is highly electrophilic and is an excellent substrate for nucleophilic substitution reactions, proceeding primarily through an Sₙ2 mechanism.

Caption: The Sₙ2 mechanism typical for this reagent.

This reactivity makes it an ideal building block for coupling with a wide variety of nucleophiles (e.g., phenols, amines, thiols, and carbanions), enabling the rapid construction of complex molecular scaffolds.

Case Study: Synthesis of SGLT2 Inhibitors (e.g., Empagliflozin)

A prominent application of this structural motif is in the synthesis of SGLT2 inhibitors like Empagliflozin. A key structural feature of these drugs is the C-aryl glucoside, which is connected to a substituted diarylmethane moiety. The central challenge in their synthesis is the formation of the C-C bond coupling the glucoside to the second aromatic ring.

While specific patented routes may vary, a common strategy involves the alkylation of a pre-formed C-aryl glucoside nucleophile with a benzylic electrophile like this compound or a close structural analog.

The Logic of the Coupling Strategy:

-

A C-aryl glucoside precursor is synthesized. This molecule contains the glucose ring directly attached to one of the phenyl rings.

-

This precursor is then deprotonated, often via lithiation (e.g., using n-BuLi), to generate a potent carbanion nucleophile.

-

This nucleophile then attacks the electrophilic benzylic carbon of a compound like this compound.

-

This Sₙ2 reaction displaces the bromide and forges the key C-C bond, creating the complete diarylmethane core of the SGLT2 inhibitor.

Caption: Conceptual workflow for diarylmethane core synthesis.

This approach is powerful because it allows for the late-stage convergence of two complex fragments, a hallmark of efficient modern organic synthesis. The specific substitution pattern on the this compound is chosen to directly map onto the required functionality of the final drug target.

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Hazards: The compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a full-face shield.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Ensure adequate ventilation at all times. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The recommended storage temperature is refrigerated (2-8°C) to minimize degradation.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a precisely designed tool for advanced organic synthesis. Its value is derived from its predictable and potent reactivity as a benzylic electrophile, enabling the efficient construction of complex molecular architectures like the diarylmethane core of SGLT2 inhibitors. A thorough understanding of its synthesis, characterization, reactivity, and handling is essential for any researcher aiming to leverage its capabilities in the development of next-generation pharmaceuticals.

References

- Google Patents. (n.d.). CN114213365A - Synthetic method of empagliflozin intermediate.

-

CRO SPLENDID LAB. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

Sources

- 1. 74733-30-5|this compound|BLD Pharm [bldpharm.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. CN111410639B - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]

- 4. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

Methyl 4-(bromomethyl)-3-chlorobenzoate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 4-(bromomethyl)-3-chlorobenzoate

Introduction

This compound, identified by CAS number 74733-30-5, is a halogenated aromatic ester.[1][2] Its molecular structure, featuring a benzoate core with chloro, bromomethyl, and methyl ester functional groups, renders it a highly versatile intermediate in organic synthesis. The presence of the reactive bromomethyl group makes it a key building block for introducing the 4-carbomethoxy-2-chlorobenzyl moiety into larger, more complex molecules.[3] Consequently, this compound is of significant interest to researchers and process chemists in the pharmaceutical and agrochemical industries for the synthesis of novel active compounds.[1]

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also insights into the experimental methodologies used for their determination. The document emphasizes the rationale behind these procedures, ensuring a deeper understanding of the compound's characteristics.

Section 1: Core Physicochemical Properties

The physical state and solubility of a compound are foundational to its handling, reaction setup, and purification. This compound is a white to off-white or slight yellow solid at room temperature.[1]

Key Identifiers and Properties

A summary of the primary physical and chemical identifiers for this compound is presented below. It is important to note that some values, such as boiling point and density, are often predicted through computational models due to the compound's relatively low volatility and potential for decomposition at high temperatures.

| Property | Value | Source(s) |

| CAS Number | 74733-30-5 | [1][4] |

| Molecular Formula | C₉H₈BrClO₂ | [1][4][5] |

| Molecular Weight | 263.52 g/mol | [4][5][6] |

| Appearance | White to off-white/slight yellow solid | [1] |

| Melting Point | 65 °C | [1][4] |

| Boiling Point | 324.9 ± 32.0 °C (Predicted) | [1][4] |

| Density | 1.561 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 150.3 ± 25.1 °C | [1] |

| LogP | 3.02150 | [1] |

Structural Representation

The arrangement of the functional groups on the benzene ring is critical to the compound's reactivity and physical properties.

Caption: 2D structure of this compound.

Solubility Profile

The solubility of this compound is dictated by its molecular polarity and structure.

-

Aqueous Solubility : Due to its significant hydrophobic aromatic core and halogen substituents, the compound exhibits low solubility in water.[7]

-

Organic Solvents : It demonstrates variable solubility in organic solvents. The ester functional group can act as a hydrogen bond acceptor, allowing for some solubility in protic solvents like ethanol.[7] It is expected to have good solubility in halogenated solvents such as chloroform and dichloromethane due to similar polarizability.[7] It is slightly soluble in acetonitrile and chloroform.[8] The melting point has been determined using a solvent system of ethyl ether and hexane, suggesting solubility in these solvents as well.[1][4]

Section 2: Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. The methyl ester protons (-OCH₃) would appear as a sharp singlet. The benzylic protons of the bromomethyl group (-CH₂Br) would also produce a singlet. The aromatic region would display a more complex pattern due to the three non-equivalent protons on the substituted benzene ring.

-

¹³C NMR : The carbon NMR spectrum would confirm the presence of all nine carbon atoms. Key signals would include the carbonyl carbon of the ester group, the carbons of the aromatic ring (with their chemical shifts influenced by the attached substituents), the benzylic carbon of the -CH₂Br group, and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key absorption bands would include:

-

A strong C=O stretch characteristic of the ester group.

-

C-H stretching frequencies corresponding to the aromatic ring and the methyl/methylene groups.

-

Vibrations associated with the C-Cl and C-Br bonds.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (263.52 g/mol ).

-

A key identifying feature would be the distinctive isotopic pattern caused by the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to a characteristic cluster of peaks for the molecular ion and bromine/chlorine-containing fragments.[9]

Section 3: Experimental Methodologies for Physical Property Determination

Accurate determination of physical properties is fundamental to chemical research. The protocols described here represent self-validating systems for generating trustworthy data.

Melting Point Determination

The melting point provides a quick, reliable indication of a solid compound's purity. Impurities typically depress and broaden the melting range.

Protocol:

-

Sample Preparation: A small quantity of the dry, crystalline this compound is finely crushed into a powder. This ensures uniform heat transfer.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm. Tightly packing the sample is crucial for an accurate reading.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (65 °C).[1][4]

-

Data Acquisition: The heating rate is then slowed to 1-2 °C per minute. This slow rate is critical to allow the system to reach thermal equilibrium, ensuring the temperature read by the thermometer is the true temperature of the sample.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A pure compound should exhibit a sharp melting range of 1-2 °C.

Caption: Workflow for determining the melting point of a solid compound.

Qualitative Solubility Assessment

This protocol provides a systematic way to characterize a compound's solubility in various solvents, which is critical for selecting appropriate solvents for reactions and purifications.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., Water, Ethanol, Chloroform, Hexane).

-

Sample Measurement: Approximately 10-20 mg of this compound is placed into separate, labeled test tubes.

-

Solvent Addition: A small, measured volume (e.g., 0.5 mL) of a solvent is added to its corresponding test tube.

-

Observation & Agitation: The mixture is agitated (e.g., using a vortex mixer) for 1-2 minutes to facilitate dissolution. The sample is visually inspected for dissolution.

-

Classification: The solubility is classified based on observation:

-

Soluble: The entire solid dissolves completely.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: No noticeable dissolution occurs.

-

-

Heating (Optional): If the compound is insoluble at room temperature, the mixture can be gently warmed to assess solubility at elevated temperatures.

Section 4: Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is classified as an irritant, causing skin, eye, and respiratory system irritation.[4] It may be harmful if swallowed, inhaled, or in contact with skin.[10]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][10]

-

Storage: Store in a cool, dry place, sealed in a tightly closed container. It should be kept in an inert atmosphere, with recommended storage temperatures between 2-8°C.[10]

References

- Smolecule. (n.d.). Methyl 4-bromo-3-(chloromethyl)benzoate.

- ChemicalBook. (n.d.). 114772-54-2 | CAS DataBase.

- ChemicalBook. (n.d.). This compound | 74733-30-5.

- PubChem. (n.d.). This compound | C9H8BrClO2 | CID 22027761.

- Guidechem. (n.d.). This compound 74733-30-5.

- Benchchem. (n.d.). Methyl 2-(bromomethyl)-4-chlorobenzoate | 145908-29-8.

- Arctom Scientific. (n.d.). [CAS NO. 74733-30-5] | 4-(Bromomethyl)-3-chlorobenzoic acid methyl ester.

- Biotuva Life Sciences. (n.d.). This compound.

- Achmem. (n.d.). This compound.

- Parchem. (n.d.). This compound (Cas 74733-30-5).

- Synquest Labs. (n.d.). Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 74733-30-5 [m.chemicalbook.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. parchem.com [parchem.com]

- 7. Buy Methyl 4-bromo-3-(chloromethyl)benzoate [smolecule.com]

- 8. 114772-54-2 | CAS DataBase [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. achmem.com [achmem.com]

An In-depth Technical Guide to Methyl 4-(bromomethyl)-3-chlorobenzoate: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

Introduction

Methyl 4-(bromomethyl)-3-chlorobenzoate is a halogenated aromatic ester of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Its bifunctional nature, featuring a reactive benzylic bromide and a methyl ester on a substituted benzene ring, makes it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, synthesis, reactivity, applications, and safety considerations, designed to equip researchers and drug development professionals with the technical insights necessary for its effective utilization.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 74733-30-5, possesses a well-defined chemical structure that dictates its reactivity and utility.[1][2] The molecule consists of a benzene ring substituted with a methyl ester group at position 1, a chlorine atom at position 3, and a bromomethyl group at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈BrClO₂ | [3] |

| Molecular Weight | 263.52 g/mol | [3] |

| CAS Number | 74733-30-5 | [1][2] |

| Appearance | White to off-white crystalline powder | [4] |

| Purity | Typically ≥95% | [3] |

The presence of the electron-withdrawing chlorine atom and methyl ester group influences the reactivity of the aromatic ring and the benzylic bromide. The bromomethyl group is a particularly reactive site, readily undergoing nucleophilic substitution reactions, which is a cornerstone of its application in organic synthesis.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the radical bromination of the corresponding methyl group on the benzene ring of a precursor molecule. A common and effective method utilizes methyl 4-methyl-3-chlorobenzoate as the starting material.

Mechanistic Insight: Radical Bromination

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the cornerstone of this transformation.[5] The reaction proceeds via a free radical chain mechanism. The initiator, upon thermal or photochemical decomposition, generates radicals that abstract a hydrogen atom from the benzylic methyl group of the substrate. This forms a resonance-stabilized benzylic radical, which then reacts with a bromine source to yield the desired bromomethyl product and propagate the radical chain. The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, minimizing competing electrophilic aromatic bromination.[6]

Diagram 2: Synthesis of this compound

Caption: General workflow for the synthesis.

Experimental Protocol: Synthesis via Radical Bromination

The following is a representative experimental protocol for the synthesis of this compound, based on established methodologies for similar compounds.[7]

Materials:

-

Methyl 4-methyl-3-chlorobenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methyl-3-chlorobenzoate in carbon tetrachloride.

-

Add N-bromosuccinimide (typically 1.05-1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux (around 80°C for CCl₄) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acidic byproducts, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Self-Validation: The purity of the final product should be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. The expected NMR spectrum would show characteristic signals for the aromatic protons, the bromomethyl protons, and the methyl ester protons.[8][9][10]

Applications in Drug Development and Agrochemicals

The utility of this compound lies in its role as a key intermediate in the synthesis of a variety of biologically active molecules.

Pharmaceutical Synthesis

The reactive bromomethyl group serves as a handle for introducing the substituted benzyl moiety into larger molecular scaffolds, a common strategy in the design of novel therapeutic agents. While specific drug syntheses starting from this exact intermediate are proprietary, analogous compounds are crucial in the synthesis of various pharmaceuticals. For instance, similar bromomethylbenzoate derivatives are used in the synthesis of tyrosine kinase inhibitors for cancer therapy and other complex heterocyclic compounds with potential therapeutic applications.[4][11]

Agrochemical Development

In the agrochemical sector, this intermediate is employed in the synthesis of novel pesticides and herbicides. The introduction of the substituted benzyl group can modulate the biological activity and physicochemical properties of the final agrochemical product, leading to enhanced efficacy and improved environmental profiles.

Diagram 3: Application Workflow

Caption: Role as a key synthetic intermediate.

Characterization Techniques

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The ¹H NMR spectrum will exhibit distinct signals for the aromatic protons, the singlet for the bromomethyl protons (typically around 4.5 ppm), and the singlet for the methyl ester protons (around 3.9 ppm).

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C-Cl, and C-Br bonds, as well as aromatic C-H stretching.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a definitive signature for the presence of these halogens.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of its synthesis.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage.[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat when handling this compound.

-

Handling and Storage: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development. The synthetic protocols and analytical methods described in this guide provide a solid foundation for scientists and professionals working with this important chemical building block.

References

-

Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). In [Source of the publication, if available]. Retrieved from [Link]

-

Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (1996). Google Patents.

-

Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. (2019). ResearchGate. Retrieved from [Link]

-

Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Scientific Update. Retrieved from [Link]

-

Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. (2019). RSC Publishing. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Lewis Acid Catalyzed Benzylic Bromination. (2012). PMC - NIH. Retrieved from [Link]

-

Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Methyl 4-Chlorobenzoate: A Key Intermediate for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Method for producing 3-bromomethylbenzoic acids. (2003). Google Patents.

- Method for preparing methyl p-chloromethyl benzoate. (2009). Google Patents.

-

(PDF) Methyl 4-bromobenzoate. (n.d.). ResearchGate. Retrieved from [Link]

- New synthetic method for key intermediate cis-bromo-ester of conazole medicines. (2014). Google Patents.

-

CAS 74733-30-5 | this compound. (n.d.). Yarainc. Retrieved from [Link]

-

Methyl 4-(bromomethyl)benzoate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 74733-30-5|this compound|BLD Pharm [bldpharm.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 4. innospk.com [innospk.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 8. Methyl 4-(bromomethyl)benzoate(2417-72-3) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN104230876A - New synthetic method for key intermediate cis-bromo-ester of conazole medicines - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-(bromomethyl)-3-chlorobenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Methyl 4-(bromomethyl)-3-chlorobenzoate is a key bifunctional building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique substitution pattern, featuring an electrophilic benzylic bromide and a modifiable ester group, renders it a valuable intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a detailed and validated protocol for its synthesis and purification, comprehensive analytical characterization methodologies, and insights into its application in the development of therapeutic agents. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights.

Core Molecular Attributes and Physicochemical Properties

This compound is a halogenated aromatic ester with the molecular formula C₉H₈BrClO₂. A thorough understanding of its fundamental properties is crucial for its effective handling, reaction optimization, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 263.51 g/mol | [] |

| CAS Number | 74733-30-5 | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 57-61 °C | |

| Boiling Point | ~130-135 °C at 2 mmHg | [3] |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and esters (e.g., ethyl acetate). Low solubility in water. | |

| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances. Inert atmosphere is recommended for long-term storage. | [4][5] |

Synthesis of this compound: A Validated Experimental Protocol

The most reliable and scalable synthesis of this compound is achieved through the free-radical bromination of the corresponding methyl-substituted precursor, methyl 3-chloro-4-methylbenzoate. This method offers high regioselectivity for the benzylic position.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Reaction:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve methyl 3-chloro-4-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile (10-15 volumes).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) to the solution.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C for acetonitrile) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up and Purification:

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the solid succinimide.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of ethyl acetate and hexanes.[6] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[7][8]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield pure this compound.[7]

Causality Behind Experimental Choices

-

Solvent: Carbon tetrachloride and acetonitrile are excellent solvents for this reaction due to their inertness under free-radical conditions and their ability to dissolve the reactants.

-

Brominating Agent: NBS is the preferred brominating agent over molecular bromine as it provides a low, constant concentration of bromine in the reaction mixture, minimizing side reactions.

-

Initiator: AIBN is a common choice for a radical initiator as its decomposition into radicals occurs at a predictable rate at the reaction temperature.

-

Purification: Recrystallization is an effective method for purifying the solid product, as the desired compound and impurities will have different solubilities in the chosen solvent system.[9][10]

Comprehensive Analytical Characterization

A battery of spectroscopic techniques is employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl ester protons. The benzylic -CH₂Br protons will appear as a singlet at approximately 4.5-4.7 ppm. The aromatic protons will exhibit a complex splitting pattern due to the substitution pattern. The methyl ester protons will be a singlet at around 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (125-140 ppm), the methyl ester carbon (around 52 ppm), and the benzylic carbon attached to bromine (around 32 ppm).[11]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule:[13][14]

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretch (ester): A band in the region of 1200-1300 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-Br stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its benzylic bromide. This group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles.

Nucleophilic Substitution Reactions

Caption: General Sₙ2 nucleophilic substitution reaction.

The benzylic bromide can be displaced by various nucleophiles, including:

-

Amines: Reaction with primary or secondary amines leads to the formation of secondary or tertiary amines, respectively. This is a common strategy for introducing the substituted benzyl moiety into bioactive molecules.[15][16]

-

Alcohols and Phenols: Alkylation of alcohols and phenols results in the formation of ethers.

-

Thiols: Reaction with thiols yields thioethers.

-

Carboxylates: Formation of ester linkages through reaction with carboxylate salts.

Role in Drug Discovery

This compound and its analogs are valuable intermediates in the synthesis of various pharmaceutical agents. For instance, similar building blocks are utilized in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs.[17] The ability to readily introduce a substituted benzyl group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[18]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

In case of contact:

-

Skin: Immediately wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste should be collected in a designated, labeled container.[19]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. A comprehensive understanding of its properties, a reliable synthetic protocol, and thorough analytical characterization are essential for its effective utilization. The methodologies and insights provided in this guide are intended to empower researchers to confidently and safely incorporate this important intermediate into their synthetic strategies, ultimately accelerating the development of new therapeutic agents.

References

- Exploring Methyl 4-(Bromomethyl)

- Methyl 3-(bromomethyl)

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL not provided)

- Supporting Inform

- The Royal Society of Chemistry. (URL not provided)

- SAFETY DATA SHEET - Fisher Scientific. (URL not provided)

-

(A) ¹H NMR spectra of methyl 4‐bromobenzoate (A3), dendrimer‐shaped p,... | Download Scientific Diagram - ResearchGate. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

-

Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem - NIH. [Link]

-

Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem. [Link]

-

Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. [Link]

- CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google P

-

Recrystallization | MIT Digital Lab Techniques Manual - YouTube. [Link]

-

3.2: Purification of Products - Chemistry LibreTexts. [Link]

-

Benzoic acid, 4-bromo-, methyl ester - the NIST WebBook. [Link]

-

This compound | C9H8BrClO2 | CID 22027761 - PubChem - NIH. [Link]

-

Methyl 4-(bromomethyl)benzoate - Optional[FTIR] - Spectrum - SpectraBase. [Link]

-

Safety Data Sheet: Methyl 4-bromobenzoate - Carl ROTH. [Link]

-

Methyl 4-(bromomethyl)-3-fluorobenzoate | C9H8BrFO2 | CID 18766370 - PubChem. [Link]

-

24.7: Reactions of Amines - Chemistry LibreTexts. [Link]

-

Benzoic acid, 4-bromo-, methyl ester - the NIST WebBook. [Link]

-

CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Methyl 4‐(bromomethyl)benzoate - SciSpace. [Link]

-

amines as nucleophiles - Chemguide. [Link]

-

Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands - The Royal Society of Chemistry. [Link]

-

FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... - ResearchGate. [Link]

-

24.7 Reactions of Amines - Organic Chemistry | OpenStax. [Link]

-

Benzoic acid, 4-chloro-, methyl ester - the NIST WebBook. [Link]

Sources

- 2. 74733-30-5|this compound|BLD Pharm [bldpharm.com]

- 3. Methyl 4-(bromomethyl)benzoate 98 2417-72-3 [sigmaaldrich.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mt.com [mt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR spectrum [chemicalbook.com]

- 12. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]

- 14. Benzoic acid, 4-chloro-, methyl ester [webbook.nist.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. innospk.com [innospk.com]

- 18. fishersci.com [fishersci.com]

- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Spectral data for Methyl 4-(bromomethyl)-3-chlorobenzoate (NMR, HPLC, LC-MS)

An In-Depth Technical Guide to the Spectral Analysis of Methyl 4-(bromomethyl)-3-chlorobenzoate

Foreword: The Imperative of Analytical Rigor in Chemical Synthesis

In the landscape of pharmaceutical and agrochemical research, the journey from a synthetic route to a viable active ingredient is paved with data. Intermediates such as this compound (CAS No. 74733-30-5) are the foundational building blocks upon which complex molecular architectures are constructed. The structural integrity and purity of these intermediates are not merely a matter of academic interest; they are critical determinants of reaction yield, downstream product purity, and, ultimately, the safety and efficacy of the final product.

This guide provides a comprehensive framework for the analytical characterization of this compound. We will move beyond the mere presentation of data, delving into the causality behind the analytical choices and the interpretation of the spectral results. The methodologies described herein are designed as self-validating systems, adhering to the principles of Good Laboratory Practice (GLP), which ensure the quality, reliability, and integrity of analytical data.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals who rely on precise and accurate molecular characterization to drive their research forward.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the preeminent technique for the unambiguous structural elucidation of organic molecules.[4][5] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, creating a resonance signal.[6] The precise frequency of this resonance, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing a detailed map of the molecule's atomic connectivity.[7]

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides the most direct insight into the hydrogen framework of a molecule. For this compound, we can predict the signals based on its distinct proton environments.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| 1 | ~ 8.05 | d | 1H | Ar-H (H-2) | Deshielded by the adjacent electron-withdrawing ester group and the ortho-chlorine. Expected to be a doublet due to coupling with H-6. |

| 2 | ~ 7.85 | dd | 1H | Ar-H (H-6) | Influenced by the ester group and the adjacent bromomethyl group. Expected to be a doublet of doublets due to coupling with H-2 and H-5. |

| 3 | ~ 7.50 | d | 1H | Ar-H (H-5) | Coupled to the adjacent H-6, resulting in a doublet. |

| 4 | ~ 4.55 | s | 2H | -CH₂Br | Protons on the carbon attached to bromine are significantly deshielded. Expected to be a singlet as there are no adjacent protons. |

| 5 | ~ 3.95 | s | 3H | -OCH₃ | Protons of the methyl ester group, appearing as a singlet. |

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, easily identifiable residual solvent peak.

-

Frequency: A higher field strength (e.g., 500 MHz) is chosen to increase signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals and providing a clearer spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 25 °C).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance sensitivity.[7]

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 165.5 | C =O | Carbonyl carbon of the ester group, highly deshielded. |

| ~ 142.0 | Ar-C -CH₂Br (C-4) | Aromatic carbon bearing the bromomethyl group. |

| ~ 135.0 | Ar-C -Cl (C-3) | Aromatic carbon attached to chlorine, deshielded by the halogen's inductive effect. |

| ~ 132.5 | Ar-C -CO₂CH₃ (C-1) | Quaternary aromatic carbon attached to the ester group. |

| ~ 131.0 | Ar-C H (C-6) | Aromatic methine carbon. |

| ~ 130.0 | Ar-C H (C-2) | Aromatic methine carbon. |

| ~ 128.5 | Ar-C H (C-5) | Aromatic methine carbon. |

| ~ 52.5 | -OC H₃ | Methyl carbon of the ester. |

| ~ 31.0 | -C H₂Br | Carbon of the bromomethyl group, shielded relative to aromatic carbons but deshielded by bromine. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be used if needed to reduce acquisition time.

-

Instrument Setup: Tune the NMR probe to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low sensitivity of the ¹³C nucleus.

-

Processing: Process the data similarly to the ¹H spectrum. The residual CDCl₃ solvent peak (~77.16 ppm) can be used for chemical shift calibration if TMS is not observed clearly.

Caption: Standard workflow for NMR sample analysis.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[8] For intermediates like this compound, its primary role is to determine purity by separating the main compound from any starting materials, by-products, or degradation products.[9] A reversed-phase method is the logical choice, as the non-polar stationary phase (like C18) effectively retains the moderately polar aromatic analyte, while a polar mobile phase elutes it.[10][11]

Methodology Rationale:

-

Column: A C18 column is robust and provides excellent retention for aromatic compounds.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol) allows for the efficient elution of the target compound while also separating impurities with different polarities. A mild acid (e.g., formic acid) is often added to sharpen peaks by ensuring acidic/basic functional groups are in a single protonation state.

-

Detection: The aromatic ring of the analyte contains a chromophore that absorbs UV light, making a UV-Vis detector (specifically around 254 nm) a simple and effective means of detection.

Experimental Protocol: HPLC Purity Analysis

-

Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter and degas both solutions.

-

Standard Preparation: Prepare a stock solution of the reference standard at ~1.0 mg/mL in acetonitrile. Prepare a working standard at ~0.1 mg/mL by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL).

-

Instrument Setup:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm

-

Column Temperature: 30 °C

-

Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Analysis: Inject a blank (mobile phase), followed by the reference standard, and then the sample.

-

Data Processing: Integrate the peaks in the chromatograms. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Expected HPLC Results

| Parameter | Expected Value | Purpose |

|---|---|---|

| Retention Time (t R) | ~ 7-9 min (Gradient Dependent) | Identity confirmation against a reference standard. |

| Purity | > 98% (typical for R&D) | Quantifies the amount of the target analyte. |

| Peak Tailing Factor | 0.9 - 1.2 | Assesses the quality of the chromatographic peak shape. |

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Good lab practice | Feature | RSC Education [edu.rsc.org]

- 4. azolifesciences.com [azolifesciences.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4-(bromomethyl)-3-chlorobenzoate, a seemingly unassuming aromatic ester, represents a pivotal intermediate for the discerning chemist. Its unique arrangement of a reactive benzylic bromide, an electron-withdrawing chloro group, and a methyl ester on a benzene ring provides a versatile platform for a multitude of synthetic transformations. This guide, intended for the practicing researcher and drug development professional, aims to provide a comprehensive technical overview of the primary uses of this compound, grounded in the principles of chemical reactivity and supported by practical insights into its application. We will delve into its synthesis, explore its reactivity profile, and illuminate its role as a key intermediate in the synthesis of valuable target molecules.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 74733-30-5) is a disubstituted aromatic compound with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.51 g/mol .[] The strategic placement of its functional groups dictates its chemical behavior and utility.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrClO₂ | [] |

| Molecular Weight | 263.51 g/mol | [] |

| Appearance | White to off-white crystalline powder | |

| Storage | Inert atmosphere, 2-8°C | [2] |

The key to its utility lies in the bromomethyl group , which serves as a potent electrophilic site susceptible to nucleophilic attack. The presence of the chloro substituent and the methyl ester group, both being electron-withdrawing, further activates the benzene ring towards certain reactions and provides handles for subsequent synthetic modifications.

Synthesis of this compound

The most logical and industrially scalable synthesis of this compound involves the radical bromination of its precursor, methyl 3-chloro-4-methylbenzoate. This reaction is a classic example of benzylic halogenation.

A general protocol for this transformation would involve the following steps:

-

Dissolution: The starting material, methyl 3-chloro-4-methylbenzoate, is dissolved in a suitable inert solvent, such as carbon tetrachloride or cyclohexane.

-

Initiation: A radical initiator, commonly azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution.

-

Bromination: N-Bromosuccinimide (NBS) is introduced as the brominating agent. NBS is favored over elemental bromine for its ability to provide a low, constant concentration of bromine, which favors the desired radical substitution over electrophilic aromatic addition.

-

Reaction Conditions: The reaction mixture is heated to reflux and often irradiated with a UV lamp to facilitate the homolytic cleavage of the radical initiator and promote the radical chain reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is then washed, dried, and concentrated under reduced pressure. The crude product is typically purified by recrystallization or column chromatography to yield pure this compound.

This synthetic approach is analogous to the well-documented synthesis of similar bromomethylated benzoic acid esters.[3][4]

Caption: Proposed synthesis of this compound.

Core Reactivity and Primary Applications

The primary utility of this compound stems from the high reactivity of the benzylic bromide. This functional group makes it an excellent electrophile for a variety of nucleophiles, enabling the construction of more complex molecules. The chloro substituent and the methyl ester offer opportunities for further diversification.

Nucleophilic Substitution Reactions

The cornerstone of this reagent's application is the S_N2 reaction at the benzylic carbon. The bromide is an excellent leaving group, and the benzylic position is activated towards nucleophilic attack.

Caption: General nucleophilic substitution at the benzylic position.

3.1.1. O-Alkylation: Phenols and alcohols can be readily alkylated using this compound in the presence of a mild base such as potassium carbonate or cesium carbonate. This reaction is fundamental for the synthesis of aryl and alkyl ethers, which are common motifs in pharmaceuticals and agrochemicals.

Experimental Protocol: General O-Alkylation of a Phenol

-

To a solution of the desired phenol (1.0 eq) in a polar aprotic solvent such as acetone, acetonitrile, or DMF, add a suitable base (e.g., K₂CO₃, 1.5 eq).

-

Add this compound (1.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ether.

3.1.2. N-Alkylation: Primary and secondary amines are excellent nucleophiles for the displacement of the benzylic bromide. This reaction is a cornerstone in the synthesis of many nitrogen-containing bioactive molecules. The choice of base and solvent is crucial to avoid over-alkylation and other side reactions.

3.1.3. S-Alkylation: Thiols are highly nucleophilic and react readily with this compound to form thioethers. This transformation is valuable for introducing sulfur-containing functionalities into target molecules.

3.1.4. C-Alkylation: Carbanions, such as those derived from malonic esters or β-ketoesters, can also be alkylated, allowing for the formation of new carbon-carbon bonds and the extension of carbon chains.

Intermediate in Multi-step Syntheses

While specific, publicly documented examples of the synthesis of marketed drugs using this exact isomer are scarce, its structural motifs are present in various classes of bioactive molecules. Its role is typically that of a versatile building block, allowing for the introduction of the 3-chloro-4-(methoxycarbonyl)benzyl moiety. The chloro and ester functionalities can be further manipulated in subsequent synthetic steps, for instance, through cross-coupling reactions at the chloro position or hydrolysis of the ester to the corresponding carboxylic acid, which can then be used for amide bond formation.

Safety and Handling

As a reactive benzylic bromide, this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and eye irritation.[2]

Spectroscopic Characterization (Predicted)

¹H NMR (predicted):

-

-OCH₃ (s, ~3.9 ppm): A singlet for the methyl ester protons.

-

-CH₂Br (s, ~4.5 ppm): A singlet for the benzylic protons.

-

Aromatic protons (m, ~7.5-8.0 ppm): A complex multiplet pattern corresponding to the three protons on the aromatic ring.

¹³C NMR (predicted):

-

-OCH₃ (~52 ppm)

-

-CH₂Br (~32 ppm)

-

Aromatic carbons (~128-140 ppm)

-

C=O (ester) (~165 ppm)

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its primary utility lies in its capacity as an electrophile in nucleophilic substitution reactions, enabling the straightforward introduction of a substituted benzyl moiety. While detailed, specific applications in the synthesis of blockbuster drugs are not prominently featured in the public domain, its structural features make it an ideal candidate for the synthesis of a wide array of target molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, coupled with careful handling, allows the synthetic chemist to effectively leverage this building block in the design and execution of complex synthetic strategies.

References

-

DaksonChem. Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. [Link]

- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

PubChem. This compound. [Link]

Sources

Methyl 4-(bromomethyl)-3-chlorobenzoate safety data sheet and hazards

An In-Depth Technical Guide to the Safe Handling and Hazards of Methyl 4-(bromomethyl)-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic ester with the molecular formula C9H8BrClO2.[1] It serves as a key intermediate in organic synthesis, particularly in the pharmaceutical industry for the preparation of more complex molecules.[2] Its utility lies in the reactive bromomethyl group, which is susceptible to nucleophilic substitution, making it a versatile building block for introducing the substituted benzyl moiety into a target structure. The presence of both chloro and bromo substituents on the benzene ring further influences its reactivity and potential applications in medicinal chemistry.[1]

This guide provides a comprehensive overview of the safety data and hazards associated with this compound, offering practical guidance for its safe handling, storage, and emergency procedures.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and use in experimental settings.

| Property | Value | Source |

| CAS Number | 74733-30-5 | [3] |

| Molecular Formula | C9H8BrClO2 | [1][3] |

| Molecular Weight | 263.52 g/mol | [1][3] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 57.0 to 61.0 °C | [1] |

| Solubility | Low solubility in water; soluble in various organic solvents. | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | - | H332: Harmful if inhaled |

Note: The exact classification may vary slightly between suppliers. The most severe classifications are presented here.

Signal Word: Danger[4]

Hazard Pictograms:

corrosive health hazard

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Risk Assessment Workflow

A thorough risk assessment should be conducted before commencing any work with this compound. The following diagram illustrates a logical workflow for this process.

Sources

Ensuring the Integrity of Methyl 4-(bromomethyl)-3-chlorobenzoate: A Guide to Optimal Storage and Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Purity for a Versatile Reagent

Methyl 4-(bromomethyl)-3-chlorobenzoate (CAS No. 74733-30-5) is a pivotal bifunctional building block in modern synthetic chemistry.[1] Its utility in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals, is well-established.[2][3] The compound's value is intrinsically linked to its two reactive centers: the electrophilic benzylic bromide and the ester functionality. However, the very features that make this molecule a potent synthetic intermediate also render it susceptible to degradation if not stored and handled with the requisite scientific rigor.

This guide provides a comprehensive framework for the proper storage of this compound. Moving beyond mere procedural lists, we will delve into the underlying chemical principles that dictate the recommended conditions. By understanding the causality behind these protocols, researchers can ensure the long-term stability, purity, and reactivity of this critical reagent, thereby safeguarding the integrity of their synthetic outcomes.

Chemical Profile and Inherent Instabilities

The structure of this compound is key to its reactivity. The benzylic bromide is the primary site of vulnerability. The stability of the benzyl carbocation and benzylic radical intermediates makes the benzylic position exceptionally reactive compared to simple alkyl halides.[4][5] This heightened reactivity is the root cause of its potential degradation.

Degradation Pathways:

-

Hydrolysis: The most common degradation pathway is nucleophilic substitution by water (hydrolysis). The benzylic carbon is highly electrophilic and susceptible to attack by water, a ubiquitous nucleophile, leading to the formation of the corresponding benzyl alcohol impurity, 4-(hydroxymethyl)-3-chlorobenzoic acid methyl ester, and hydrobromic acid (HBr). The rate of this hydrolysis can be accelerated at higher temperatures.[6]

-

Light-Induced Radical Decomposition: Benzylic bromides can undergo homolytic cleavage of the C-Br bond when exposed to light, particularly UV radiation, to form a resonance-stabilized benzylic radical.[7][8] This can initiate a cascade of radical side reactions, leading to dimerization, oligomerization, or other undesirable byproducts, ultimately reducing the purity and efficacy of the reagent.

Core Storage Principles and Recommendations

Based on the compound's chemical nature and supplier recommendations, a multi-faceted approach to storage is essential. The core principles are low temperature, exclusion of moisture, and protection from light.

Temperature Control

To mitigate thermal degradation and slow the kinetics of potential decomposition reactions like hydrolysis, this compound should be stored under refrigerated conditions.

-

Recommendation: Store in a temperature-controlled environment at 2-8°C .[9][10][11]

-

Causality: Low temperatures significantly reduce the rate of chemical reactions, including the hydrolysis of the benzylic bromide.[6] This is the most critical factor in preserving the compound's long-term integrity. Avoid freezing, as this could potentially cause phase separation or introduce moisture condensation issues upon temperature cycling.[12]

Atmospheric Control: The Mandate for an Inert Environment

Given the compound's high susceptibility to hydrolysis, exposure to atmospheric moisture must be rigorously prevented.

-

Recommendation: Store under a dry, inert atmosphere, such as nitrogen or argon.[10][11]

-

Causality: Water-sensitive chemicals react with moisture in the air, leading to degradation.[13][14] An inert atmosphere displaces moist air from the container, preventing the primary degradation pathway of hydrolysis. This is particularly crucial after the container's seal has been broken for the first time. Techniques like using Sure/Seal™ bottles or blanketing the headspace with inert gas after each use are best practices.[15]

Light Exclusion

To prevent photochemical degradation, the compound must be shielded from light.

-

Recommendation: Store in an amber or opaque container to block UV and visible light.[16][17] If the primary container is clear, it should be placed inside a light-blocking secondary container or wrapped in aluminum foil.[12][18]

-

Causality: The energy from light can initiate radical chain reactions by causing the homolytic cleavage of the weak benzylic C-Br bond.[7] Protecting the compound from light prevents the formation of these radical intermediates and subsequent side reactions, thus preserving its structure and purity.

Container Selection and Integrity

The choice of container is vital for ensuring a proper seal and preventing contamination.

-

Recommendation: Use containers made of compatible materials, such as amber glass, with a tight-fitting, corrosion-resistant cap (e.g., with a PTFE liner).[14] Ensure the container is tightly sealed to prevent the ingress of moisture and air.

-

Causality: The compound and its potential degradation product, HBr, are corrosive. Incompatible container materials could degrade and contaminate the reagent. A secure seal is the first line of defense against the external atmosphere.

Data Presentation: Summary of Storage Parameters

| Parameter | Recommended Condition | Scientific Rationale & Justification | Potential Consequence of Deviation |

| Temperature | 2-8°C | Slows the rate of all potential degradation reactions, primarily hydrolysis.[6][9][10] | Increased rate of decomposition, leading to reduced purity. |

| Atmosphere | Dry, Inert (Nitrogen or Argon) | Prevents hydrolysis by excluding atmospheric moisture.[10][11][13] | Formation of 4-(hydroxymethyl)-3-chlorobenzoic acid methyl ester impurity. |

| Light | Store in the dark (Amber/Opaque Vial) | Prevents light-induced radical decomposition.[7][16] | Formation of radical-derived impurities and potential oligomerization. |

| Container | Tightly sealed, amber glass bottle with PTFE-lined cap | Ensures chemical compatibility, prevents leaks, and excludes moisture, air, and light.[14] | Contamination, degradation, and loss of reagent. |

Experimental Protocol: Standard Operating Procedure for Storage and Handling

This protocol is designed as a self-validating system to ensure the integrity of this compound from receipt to use.

5.1. Receiving and Initial Inspection

-

Upon receipt, immediately transfer the package to a laboratory environment.

-

Visually inspect the packaging for any signs of damage or leakage.

-

Verify that the container is sealed and properly labeled.

-

Note the manufacturer's recommended storage conditions on the label and compare them with this guide. Record the date of receipt on the bottle.

5.2. Initial Storage

-

Without delay, place the unopened container in a designated, labeled area within a refrigerator maintained at 2-8°C.[9][10]

-

Ensure the storage location is dark.

5.3. Dispensing the Reagent (Aseptic, Anhydrous Technique)

-

Allow the container to warm to room temperature in a desiccator before opening. This critical step prevents condensation of atmospheric moisture onto the cold chemical.[6]

-

If possible, perform all manipulations in a glove box or glove bag under an inert atmosphere.[15]

-

If a glove box is unavailable, work quickly in a well-ventilated fume hood.[13]

-

Briefly open the container, remove the desired amount of material, and immediately reseal the bottle tightly.

-

Purge the headspace of the container with a gentle stream of dry nitrogen or argon before final sealing.

-

Parafilm the cap-bottle interface for an extra layer of protection during long-term storage.[12]

5.4. Long-Term Storage

-

Immediately return the sealed container to the 2-8°C, dark storage location.

-

Periodically inspect the container for any signs of degradation, such as discoloration, pressure buildup, or crystallization.

-

For quality control in critical applications, it is advisable to re-analyze the purity of the reagent (e.g., by NMR or HPLC) if it has been stored for an extended period or if the container has been opened multiple times.

Visualization: Logical Workflow for Storage Management

The following diagram outlines the decision-making process for the proper handling and storage of this compound.

Caption: Decision workflow for handling this compound.

Conclusion: A Foundation for Reliable Synthesis